molecular formula C19H20N2O5 B11054177 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B11054177
M. Wt: 356.4 g/mol
InChI Key: LAJLHJJYAMSQAL-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE is a complex organic compound characterized by its unique structure, which includes methoxy groups and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction. The starting materials often include substituted phenylhydrazines and β-keto esters, which undergo cyclization under acidic or basic conditions to form the isoxazole core. The methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE involves its interaction with specific molecular targets. The methoxy groups and isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE: Lacks the additional methoxy groups on the second aromatic ring.

    4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE: Lacks the methoxy group on the first aromatic ring.

    3-(4-HYDROXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE: Contains a hydroxyl group instead of a methoxy group on the first aromatic ring.

Uniqueness

3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C19H20N2O5/c1-22-13-7-5-11(6-8-13)17-16(19(20)26-21-17)12-9-14(23-2)18(25-4)15(10-12)24-3/h5-10H,20H2,1-4H3

InChI Key

LAJLHJJYAMSQAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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